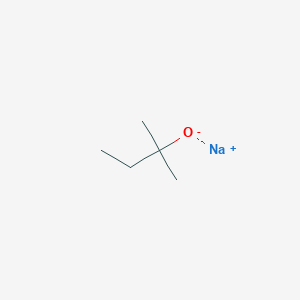![molecular formula C6H10O5 B076392 (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid CAS No. 14711-85-4](/img/structure/B76392.png)
(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid, also known as (R)-2-carboxy-3-hydroxypropionic acid, is a chiral building block that is widely used in the synthesis of various chiral compounds. It has a molecular formula of C6H10O5 and a molecular weight of 162.14 g/mol. This compound has attracted significant attention due to its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid is not well understood. However, it is believed to act as a chiral auxiliary or a chiral building block in the synthesis of various chiral compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid. However, it has been reported to exhibit low toxicity and high biocompatibility.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid for lab experiments include its high enantioselectivity, low toxicity, and high biocompatibility. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid. One direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential applications in the fields of catalysis, materials science, and biotechnology. Additionally, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
The synthesis of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid can be achieved through several methods. One of the most common methods is the asymmetric synthesis using chiral starting materials. This method involves the use of chiral reagents or catalysts to achieve high enantioselectivity. Another method is the enzymatic synthesis using enzymes such as lipases and esterases. This method is highly efficient and environmentally friendly.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been used as a chiral building block in the synthesis of various drugs such as antihistamines, antivirals, and anticancer agents. In agrochemicals, it has been used as a key intermediate in the synthesis of chiral herbicides and pesticides. In materials science, it has been used in the synthesis of chiral polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
14711-85-4 |
|---|---|
Produktname |
(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid |
Molekularformel |
C6H10O5 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
(2R)-2-[(1R)-1-carboxyethoxy]propanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3(5(7)8)11-4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4-/m1/s1 |
InChI-Schlüssel |
FBYFHODQAUBIOO-QWWZWVQMSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)O[C@H](C)C(=O)O |
SMILES |
CC(C(=O)O)OC(C)C(=O)O |
Kanonische SMILES |
CC(C(=O)O)OC(C)C(=O)O |
Andere CAS-Nummern |
14711-85-4 |
Synonyme |
(2R)-2-[(1R)-1-carboxyethoxy]propanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)




